molecular formula C13H16N4O2S B5326336 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid

4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No. B5326336
M. Wt: 292.36 g/mol
InChI Key: RSWIKZSTQLPGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid is a chemical compound that has been of interest to the scientific community due to its potential use in various research applications. This compound is a piperidine derivative that has been synthesized through a specific method and has shown to have promising biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors that are involved in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has promising biochemical and physiological effects. It has been shown to have anti-inflammatory properties and may also have anticancer properties. Additionally, it has been suggested that it may have neuroprotective effects and may be useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid in lab experiments include its potential use in the treatment of various diseases and its promising biochemical and physiological effects. However, limitations include the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid. These include further research into its mechanism of action, potential use in the treatment of neurological disorders, and potential side effects. Additionally, future studies may investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid involves the reaction of 4-methyl-1H-pyrazole-1-carboxylic acid with 2-amino-4-(4-chlorophenyl)thiazole in the presence of triethylamine. This reaction leads to the formation of this compound in high yield.

Scientific Research Applications

The compound 4-(4-methyl-1H-pyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid has been of interest to the scientific community due to its potential use in various research applications. It has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders.

properties

IUPAC Name

4-(4-methylpyrazol-1-yl)-1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-8-15-17(9-10)13(11(18)19)2-5-16(6-3-13)12-14-4-7-20-12/h4,7-9H,2-3,5-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWIKZSTQLPGOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C2(CCN(CC2)C3=NC=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.